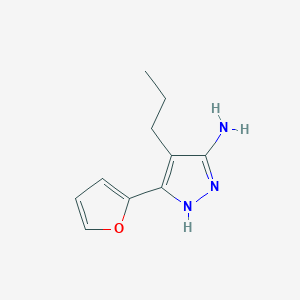
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the furan ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the furan moiety. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts and solvents. The process may also involve continuous flow chemistry to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer . The furan ring can also participate in π-π stacking interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Furan-2-yl)pyrazol-4-yl chalcones: Known for their anticancer properties.
Furan-2-yl)propanoic acids: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-(Furan-2-yl)-4-propyl-1h-pyrazol-5-amine is unique due to its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound in drug discovery and development.
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-(furan-2-yl)-4-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-2-4-7-9(12-13-10(7)11)8-5-3-6-14-8/h3,5-6H,2,4H2,1H3,(H3,11,12,13) |
Clé InChI |
AFBCZNMIKZIKLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NN=C1N)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



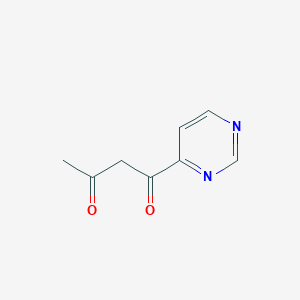

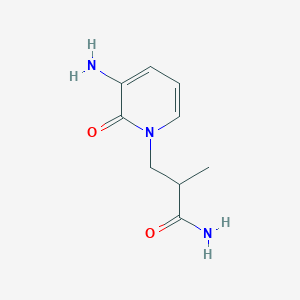
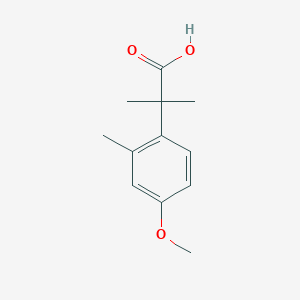
![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)
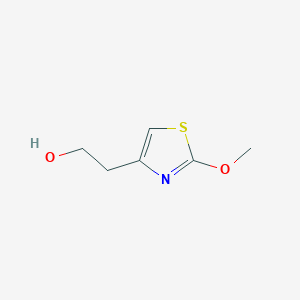
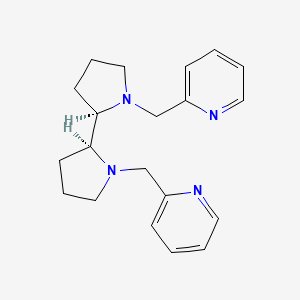

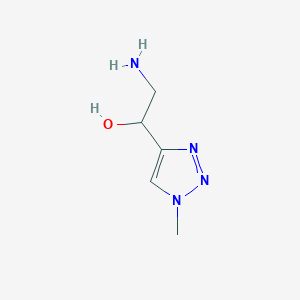
![{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B13070280.png)


![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
